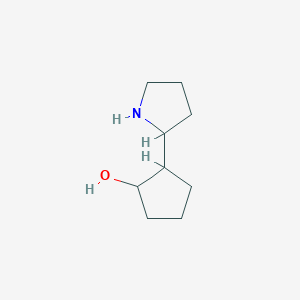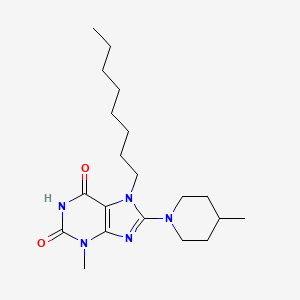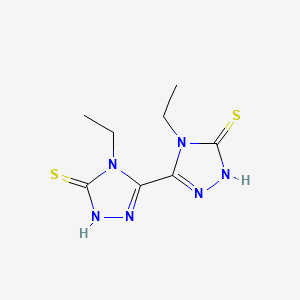![molecular formula C16H16ClFN2O3S2 B2356757 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine CAS No. 1020970-75-5](/img/structure/B2356757.png)
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of a thienyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the thienyl and piperazine intermediates. Common synthetic routes include:
Thienyl Intermediate Preparation: The thienyl intermediate can be synthesized through chlorination of thiophene, followed by sulfonylation to introduce the sulfonyl group.
Piperazine Intermediate Preparation: The piperazine intermediate is prepared by reacting 2-fluoroaniline with piperazine under suitable conditions.
These intermediates are then coupled through an acetylation reaction to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
- 1-{[(5-Methyl-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine
Uniqueness
1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-4-2-1-3-12(13)18/h1-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHIQSYZNCPVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-5-[(5-methyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2356675.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)


![Ethyl 1-[2-(3-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate](/img/structure/B2356681.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)


![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)
![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
